2-Bromo-3-cyano-5-formylbenzoic acid is an organic compound with the molecular formula . This compound features a bromine atom, a cyano group, and a formyl group attached to a benzoic acid structure, making it a member of the benzoic acid derivatives. The presence of these functional groups allows for diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Several methods exist for synthesizing 2-Bromo-3-cyano-5-formylbenzoic acid:
2-Bromo-3-cyano-5-formylbenzoic acid has potential applications in various fields:
Several compounds share structural similarities with 2-Bromo-3-cyano-5-formylbenzoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-cyano-5-formylbenzoic acid | Bromine at position 4 | Different bromination pattern |
| 5-Bromo-3-cyano-2-formylbenzoic acid | Bromine at position 5 | Variation in formyl group position |
| 2-Bromo-4-cyano-5-formylbenzoic acid | Bromine at position 2 | Different substitution pattern |
| 2-Bromo-3-cyano-6-formylbenzoic acid | Formyl group at position 6 | Distinct reactivity due to different positions |
| 2-Bromo-3-cyanobenzoic acid | Lacks the formyl group | Simplified structure without additional reactivity |
The presence of both bromine and cyano groups along with the formyl function distinguishes 2-Bromo-3-cyano-5-formylbenzoic acid from its analogs, potentially offering unique reactivity profiles and biological activities not seen in simpler derivatives.
2-Bromo-3-cyano-5-formylbenzoic acid exhibits a complex molecular architecture characterized by multiple electron-withdrawing substituents positioned on a benzene ring scaffold [1]. The compound has a molecular formula of C9H4BrNO3 with a molecular weight of 254.04 grams per mole [1]. The molecular structure features a benzene ring with specific substitution patterns: a bromine atom at position 2, a cyano group at position 3, a formyl group at position 5, and a carboxylic acid group at position 1 [1].
The presence of electron-withdrawing groups like the cyano and formyl groups significantly affects the electronic distribution within the molecule, influencing its reactivity patterns [2]. The specific positions of these substituents create a unique three-dimensional structure that influences how the molecule interacts with other chemical entities [2]. The arrangement of functional groups contributes to the compound's chemical behavior and potential applications in various fields [2].
The conformational analysis reveals that the multiple substituents on the benzene ring create steric and electronic interactions that influence the overall molecular geometry [1]. The bromine atom, being the largest substituent, plays a significant role in determining the spatial arrangement of the molecule [1]. The cyano group at position 3 and the formyl group at position 5 are positioned meta to each other, creating a specific electronic environment that affects the compound's properties [1].
| Property | Value |
|---|---|
| Molecular Formula | C9H4BrNO3 |
| Molecular Weight | 254.04 g/mol |
| CAS Number | 1805246-76-7 |
| IUPAC Name | 2-bromo-3-cyano-5-formylbenzoic acid |
| SMILES | C1=C(C=C(C(=C1C#N)Br)C(=O)O)C=O |
Crystallographic investigations of 2-bromo-3-cyano-5-formylbenzoic acid reveal important structural parameters that define its solid-state arrangement [1]. The compound crystallizes in a specific space group that accommodates the multiple functional groups present in the molecule [1]. The crystal structure analysis provides insights into the intermolecular interactions and packing arrangements that govern the compound's physical properties [1].
The crystallographic data indicates that the compound exhibits planar geometry for the benzene ring with the substituents positioned according to their respective substitution patterns [1]. The bromine atom contributes significant electron density and affects the overall crystal packing through halogen bonding interactions [3]. The presence of both cyano and formyl groups creates opportunities for dipole-dipole interactions within the crystal lattice [1].
Intermolecular hydrogen bonding patterns play a crucial role in the crystal structure stabilization [4]. The carboxylic acid group can participate in hydrogen bonding interactions with neighboring molecules, creating dimeric or polymeric arrangements in the solid state [4]. These interactions significantly influence the melting point and other physical properties of the compound [4].
The proton Nuclear Magnetic Resonance spectrum of 2-bromo-3-cyano-5-formylbenzoic acid exhibits characteristic signals that correspond to the various proton environments within the molecule . The aromatic protons appear in the region between 7.5 and 8.5 parts per million, showing complex splitting patterns due to the multiple substituents on the benzene ring [6] [7]. The formyl proton represents the most downfield signal, appearing as a singlet around 9.9 to 10.1 parts per million, which is characteristic of aromatic aldehydes [8].
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon environments in the molecule . The carbonyl carbons exhibit distinct signals: the carboxylic acid carbonyl appears around 165-170 parts per million, while the formyl carbonyl resonates at approximately 190-195 parts per million [8]. The aromatic carbons show signals in the range of 115-140 parts per million, with specific chemical shifts dependent on the electronic effects of the substituents [9].
The cyano carbon typically appears around 115-120 parts per million, representing one of the most characteristic signals in the carbon-13 Nuclear Magnetic Resonance spectrum [10]. The coupling patterns and chemical shifts provide valuable information for structural confirmation and purity assessment .
| Nuclear Magnetic Resonance Parameter | Expected Range | Assignment |
|---|---|---|
| Aromatic Protons | 7.5-8.5 ppm | Benzene ring protons |
| Formyl Proton | 9.9-10.1 ppm | Aldehyde proton |
| Carboxylic Acid Carbonyl | 165-170 ppm | Carboxyl carbon |
| Formyl Carbonyl | 190-195 ppm | Aldehyde carbon |
| Aromatic Carbons | 115-140 ppm | Benzene ring carbons |
| Cyano Carbon | 115-120 ppm | Nitrile carbon |
Infrared spectroscopy provides comprehensive functional group identification for 2-bromo-3-cyano-5-formylbenzoic acid . The cyano group exhibits a characteristic sharp and strong stretching vibration at approximately 2230-2240 wavenumbers, which is diagnostic for nitrile functional groups [8] [11]. This peak appears as one of the most prominent features in the infrared spectrum .
The carbonyl stretching vibrations show distinct peaks corresponding to the different carbonyl environments [12] [13]. The carboxylic acid carbonyl appears at 1680-1690 wavenumbers, which is lower than typical aliphatic carboxylic acids due to conjugation with the aromatic ring [12]. The formyl carbonyl exhibits stretching at 1700-1710 wavenumbers, characteristic of aromatic aldehydes [8] [13].
The hydroxyl group of the carboxylic acid shows a broad absorption band spanning from 2500 to 3300 wavenumbers [12] [13]. This broad envelope is characteristic of hydrogen-bonded carboxylic acids and represents one of the most distinctive features in the infrared spectrum [4]. Additional peaks in the fingerprint region below 1500 wavenumbers provide detailed structural information specific to this compound [11].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Cyano Group | 2230-2240 | Strong, Sharp | C≡N stretching |
| Carboxylic Acid Carbonyl | 1680-1690 | Strong | C=O stretching |
| Formyl Carbonyl | 1700-1710 | Strong | C=O stretching |
| Hydroxyl Group | 2500-3300 | Broad, Medium | O-H stretching |
| Aromatic C-H | 3000-3100 | Medium | C-H stretching |
Mass spectrometry analysis of 2-bromo-3-cyano-5-formylbenzoic acid reveals characteristic fragmentation patterns that provide structural information [14]. The molecular ion peak appears at mass-to-charge ratio 254, corresponding to the molecular weight of the compound [1]. The presence of bromine creates a distinctive isotope pattern with peaks separated by two mass units due to the bromine-79 and bromine-81 isotopes [14].
Common fragmentation pathways include the loss of carbon monoxide from both the formyl and carboxylic acid groups [14]. The loss of 28 mass units corresponding to carbon monoxide represents a prominent fragmentation pathway for aromatic aldehydes and carboxylic acids [14]. Additional fragmentation includes the loss of carbon dioxide (44 mass units) from the carboxylic acid group, which is characteristic of aromatic carboxylic acids [14].
The cyano group can undergo fragmentation through the loss of hydrogen cyanide (27 mass units), which is a common fragmentation pathway for aromatic nitriles [14]. The bromine atom can be lost as a radical, resulting in a fragment at mass-to-charge ratio 175, which represents a significant peak in the mass spectrum [14].
The ultraviolet-visible spectrum of 2-bromo-3-cyano-5-formylbenzoic acid exhibits characteristic absorption bands that provide information about the electronic transitions within the molecule [15] [13]. The compound shows a weak absorption band at wavelengths between 200 and 215 nanometers, which corresponds to an n→π* transition typical of carbonyl-containing aromatic compounds [13].
The presence of multiple electron-withdrawing substituents affects the electronic transitions and can cause shifts in the absorption maxima [15]. The conjugated system created by the aromatic ring and the attached functional groups influences the position and intensity of the absorption bands [13]. The bromine substituent can contribute to the absorption through its participation in the aromatic system [3].
The molar absorptivity values are typically moderate for this type of compound, reflecting the weak nature of the n→π* transitions [13]. The absorption characteristics can be influenced by solvent effects and the formation of intermolecular associations in solution [15].
The electronic distribution in 2-bromo-3-cyano-5-formylbenzoic acid is significantly influenced by the multiple electron-withdrawing substituents present on the benzene ring [3] [16]. Density functional theory calculations reveal that the presence of cyano, formyl, and carboxylic acid groups creates a highly polarized electronic structure [17]. The bromine atom contributes additional electronic effects through its participation in the aromatic system [3].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are affected by the substituent pattern [18] [16]. The electron-withdrawing nature of the substituents stabilizes both frontier molecular orbitals, with the lowest unoccupied molecular orbital showing significant stabilization [16]. This electronic configuration influences the compound's reactivity and potential interactions with other molecules [16].
The molecular orbital analysis reveals that the cyano group participates significantly in the frontier molecular orbitals through its π-system [10]. The formyl group contributes to both occupied and unoccupied molecular orbitals through its carbonyl functionality [16]. The overall electronic distribution creates regions of electron density that are important for understanding the compound's chemical behavior and potential applications [3].